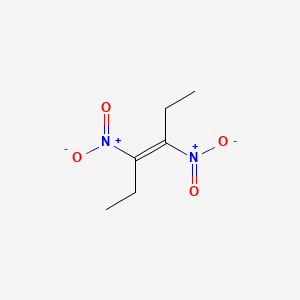
3,4-Dinitro-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitro-3-hexene is an organic compound with the molecular formula C6H10N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the third and fourth carbon atoms of a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-3-hexene involves the reaction of 1-chloro-1-nitropropane with potassium hydroxide in an aqueous solution. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is maintained at a temperature between 0°C and 10°C using an ice-salt bath. Concentrated hydrochloric acid is added dropwise until the solution reaches a pH of 9, resulting in the formation of a deep-green oily layer. This layer is then washed with a warm potassium hydroxide solution and recrystallized from ethanol to obtain pure this compound as light-yellow needles .
Industrial Production Methods
While the detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate safety measures to meet industrial demands. The key considerations include maintaining reaction temperatures, handling hazardous materials with caution, and ensuring proper waste disposal.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitro-3-hexene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 3,4-diamino-3-hexene.
Substitution: Formation of substituted hexenes with various functional groups.
Aplicaciones Científicas De Investigación
3,4-Dinitro-3-hexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dinitro-3-hexene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates. The compound can also undergo nucleophilic substitution, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dinitro-2-butene: Similar structure with nitro groups on a butene chain.
1,3-Dinitrobenzene: Aromatic compound with nitro groups on a benzene ring.
3,4-Dinitro-1-butene: Similar structure with nitro groups on a butene chain.
Uniqueness
3,4-Dinitro-3-hexene is unique due to its specific positioning of nitro groups on a hexene chain, which imparts distinct reactivity and properties compared to other nitroalkenes and nitroaromatic compounds. This uniqueness makes it valuable for specialized applications in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C6H10N2O4 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(E)-3,4-dinitrohex-3-ene |
InChI |
InChI=1S/C6H10N2O4/c1-3-5(7(9)10)6(4-2)8(11)12/h3-4H2,1-2H3/b6-5+ |
Clave InChI |
KQIWPQXBIFDSMD-AATRIKPKSA-N |
SMILES isomérico |
CC/C(=C(/CC)\[N+](=O)[O-])/[N+](=O)[O-] |
SMILES canónico |
CCC(=C(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


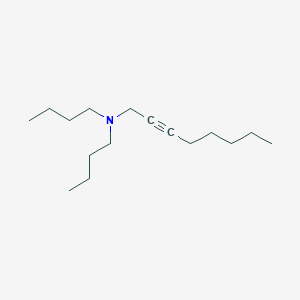

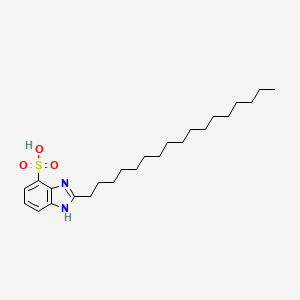
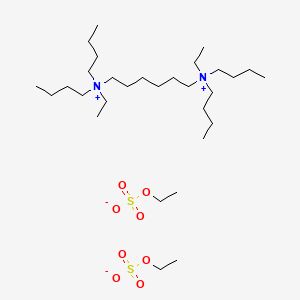
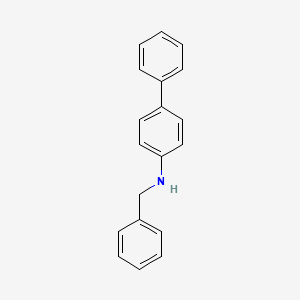
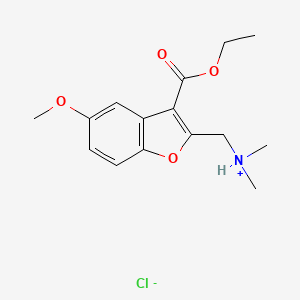
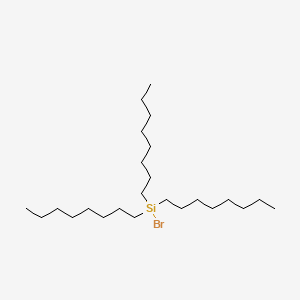
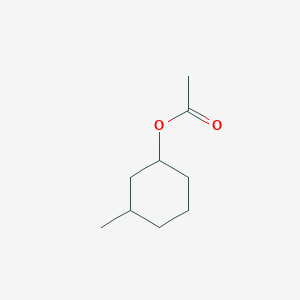
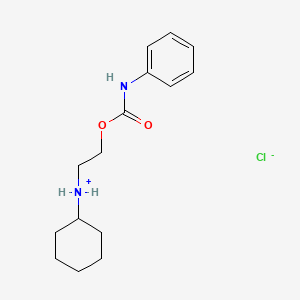
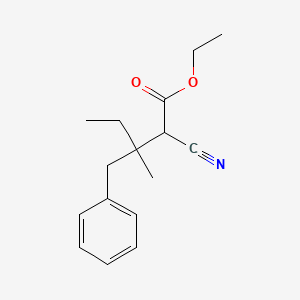
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

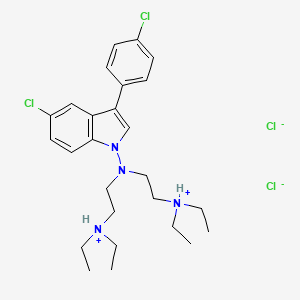
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
